Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate
Overview
Description
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, followed by reduction with tributyltin hydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly involves reagents like tributyltin hydride.
Substitution: Electrophilic substitution reactions are facilitated by the indole nucleus due to its electron-rich nature.
Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other indole derivatives.
Biological Activity
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate, with the CAS number 1260676-89-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C11H8F3NO3
Molecular Weight: 273.18 g/mol
IUPAC Name: this compound
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the indoline core contributes to its potential interactions with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it may interact with enzymes related to cancer cell proliferation.
- Receptor Modulation: The structural characteristics allow it to bind selectively to specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound:
- Cell Viability Assays: In vitro studies using various cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound can reduce cell viability significantly. For example, a concentration of 10 μM resulted in a 55% reduction in cell viability after three days of treatment .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structure can enhance or diminish biological activity. A systematic study identified that specific substitutions on the indoline scaffold can lead to improved potency against cancer cells, suggesting a promising avenue for drug development .
Case Studies
- In Vivo Efficacy: In an animal model, administration of this compound at a dose of 20 mg/kg resulted in significant tumor size reduction in xenograft models, demonstrating its potential as an effective therapeutic agent against aggressive cancers .
- Mechanistic Insights: Further investigations revealed that the compound's mechanism involves modulation of apoptotic pathways in cancer cells, indicating its role in promoting programmed cell death .
Data Summary
Biological Activity | Observations |
---|---|
Anticancer Activity | Significant reduction in cell viability (e.g., MDA-MB-231 cells) |
In Vivo Efficacy | Tumor size reduction in xenograft models |
Mechanism | Inhibition of key metabolic enzymes and modulation of apoptotic pathways |
Properties
IUPAC Name |
methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c1-18-10(17)5-2-3-7(11(12,13)14)9-6(5)4-8(16)15-9/h2-3H,4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSKZAOZNPIPNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697523 | |
Record name | Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-89-8 | |
Record name | Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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